(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate

Catalog No.
S3177301
CAS No.
953250-43-6
M.F
C17H15NO3S2
M. Wt
345.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylth...

CAS Number

953250-43-6

Product Name

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-benzylsulfanylacetate

Molecular Formula

C17H15NO3S2

Molecular Weight

345.43

InChI

InChI=1S/C17H15NO3S2/c19-17(12-22-11-13-5-2-1-3-6-13)20-10-14-9-15(21-18-14)16-7-4-8-23-16/h1-9H,10-12H2

InChI Key

GDPRJVQHZCKRKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCC(=O)OCC2=NOC(=C2)C3=CC=CS3

solubility

not available

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate is a complex organic molecule that features an isoxazole ring, a thiophene moiety, and a benzylthioacetate functional group. The structural arrangement of this compound suggests potential for diverse chemical reactivity and biological activity due to the presence of multiple functional groups that can participate in various interactions. The isoxazole ring is known for its role in medicinal chemistry, often exhibiting significant biological activity, while the thiophene and benzylthio groups can enhance lipophilicity and bioavailability.

, including:

  • Nucleophilic substitution: The benzylthio group can act as a leaving group, allowing for substitution reactions with nucleophiles.
  • Electrophilic aromatic substitution: The thiophene moiety can participate in electrophilic reactions, which are common due to the electron-rich nature of the thiophene ring.
  • Condensation reactions: The presence of the acetyl group allows for potential condensation with amines or alcohols to form more complex derivatives.

These reactions are facilitated by the electronic properties imparted by the various functional groups within the compound.

The biological activity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate can be predicted based on its structure. Compounds containing isoxazole rings are often associated with a variety of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. Computational methods such as structure-activity relationship modeling and molecular docking studies can help predict its interaction with biological targets. For instance, studies have shown that isoxazole derivatives can inhibit specific enzymes or modulate receptor activities, suggesting that this compound may possess similar capabilities .

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate typically involves multi-step organic synthesis techniques. A general synthetic route could include:

  • Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and hydrazones.
  • Introduction of the thiophene moiety: This may involve coupling reactions using thiophene derivatives and suitable electrophiles.
  • Formation of the benzylthioacetate group: This step might involve the reaction of benzylthiol with acetic anhydride or acetyl chloride.

Each step must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography.

The applications of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate are diverse due to its potential biological activity. Possible applications include:

  • Pharmaceutical development: As a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Research tool: For studying biological pathways involving isoxazole or thiophene derivatives.
  • Agricultural chemistry: Potential use as a pesticide or herbicide given its structural characteristics.

Interaction studies using techniques like molecular docking and high-throughput screening can elucidate how (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate interacts with various biological targets. These studies help in understanding binding affinities, modes of action, and potential side effects. Additionally, in vitro assays can assess cytotoxicity and selectivity against different cell lines to evaluate therapeutic windows.

Several compounds share structural features with (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate, including:

  • Isoxazole derivatives (e.g., 5-methylisoxazole): Known for anti-inflammatory properties.
  • Thienopyridines (e.g., thienopyridine derivatives): Exhibiting antiplatelet activity.
  • Benzothiazole derivatives (e.g., benzothiazole-acetic acid): Used in antimicrobial applications.

Comparison Table

Compound NameStructural FeaturesNotable Activities
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetateIsoxazole, Thiophene, BenzylthioPotential anti-inflammatory activity
5-MethylisoxazoleIsoxazole ringAnti-inflammatory
Thienopyridine DerivativesThiophene fused with pyridineAntiplatelet
Benzothiazole DerivativesBenzothiazole structureAntimicrobial

The unique combination of an isoxazole ring with thiophene and benzylthio functionalities distinguishes (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate from other similar compounds, potentially offering unique therapeutic benefits and mechanisms of action not found in other derivatives.

XLogP3

3.6

Dates

Last modified: 08-18-2023

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